molecular formula C₆H₅D₃O₂ B1145278 1-(2-Furyl)ethanol-d3 CAS No. 132331-94-3

1-(2-Furyl)ethanol-d3

Cat. No.: B1145278
CAS No.: 132331-94-3
M. Wt: 115.15
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Description

1-(2-Furyl)ethanol-d3 (CAS 132331-94-3) is a deuterium-labeled derivative of 1-(2-furyl)ethanol (CAS 4208-64-4), where three hydrogen atoms on the ethanol moiety are replaced with deuterium. Its molecular formula is C₆H₅D₃O₂, with a molecular weight of 115.15 g/mol . This compound is primarily used as a stable isotope-labeled standard in catalytic and synthetic studies, enabling precise tracking of reaction mechanisms and kinetic isotope effects. For instance, it has been employed in ruthenium-catalyzed amination reactions, yielding mono- and bis-substituted products under hydrogen-borrowing conditions . The deuterium substitution enhances its utility in NMR spectroscopy and mass spectrometry for metabolic and mechanistic studies.

Properties

CAS No.

132331-94-3

Molecular Formula

C₆H₅D₃O₂

Molecular Weight

115.15

Synonyms

α-(Methyl-d3)-2-furanmethanol

Origin of Product

United States

Preparation Methods

Raney Nickel-Catalyzed Reduction with Deuterium Gas

A foundational method for introducing deuterium into organic frameworks involves catalytic hydrogenation using deuterium gas (D2D_2) and transition metal catalysts. For 1-(2-Furyl)ethanol-d3, this approach typically starts with 2-acetylfuran (1), which undergoes reduction to form 1-(2-Furyl)ethanol, followed by deuteration.

Procedure :

  • Reduction of 2-Acetylfuran :

    • 2-Acetylfuran is dissolved in anhydrous toluene under nitrogen and treated with diisobutylaluminium hydride (DIBAL-H) at 0°C to yield 1-(2-Furyl)ethanol.

    • Deuteration Step : The intermediate alcohol is subjected to D2D_2 gas (3.5–5.0 bar) in the presence of Raney nickel at 50–70°C for 12–24 hours. This replaces two β-hydrogens (adjacent to the hydroxyl group) with deuterium.

Key Data :

  • Catalyst Loading : 10–15 wt% Raney nickel relative to substrate.

  • Deuteration Efficiency : 85–90% at β-positions.

  • Yield : 70–75% after purification by column chromatography.

Ruthenium-Catalyzed Deuterium Exchange with D2OD_2OD2O

A patent by describes a method for deuterating ethanol using D2OD_2O and a ruthenium catalyst. Adapting this for 1-(2-Furyl)ethanol involves isotopic exchange at the hydroxyl and α-positions.

Procedure :

  • Reaction Setup :

    • 1-(2-Furyl)ethanol is mixed with D2OD_2O and a ruthenium catalyst (e.g., Ru/C) in a co-solvent (e.g., tetrahydrofuran) at 80°C for 48 hours.

    • The hydroxyl hydrogen and α-hydrogens undergo exchange with deuterium from D2OD_2O.

Key Data :

  • Deuteration Sites : OH (100%), α-CH2_2 (70–80%).

  • Catalyst : 5 wt% Ru/C.

  • Yield : 60–65% after distillation.

Reduction with Deuterated Hydride Reagents

Lithium Aluminum Deuteride (LiAlD4LiAlD_4LiAlD4) Reduction

Lithium aluminum deuteride offers a direct route to introduce deuterium during the reduction of ketones. For this compound, this method targets deuteration at the alcohol position.

Procedure :

  • Reduction of 2-Acetylfuran :

    • 2-Acetylfuran is treated with LiAlD4LiAlD_4 in dry diethyl ether at 0°C. The ketone is reduced to 1-(2-Furyl)ethanol-d1.

    • Subsequent acid-catalyzed exchange with D2OD_2O introduces deuterium at the α-positions.

Key Data :

  • Deuteration Efficiency : 95% at the hydroxyl position, 75% at α-positions.

  • Reaction Time : 8 hours for reduction, 24 hours for exchange.

  • Overall Yield : 65–70%.

Hybrid Approach: Sequential Reduction and Exchange

Combination of LiAlD4LiAlD_4LiAlD4 and D2OD_2OD2O Exchange

This method merges chemical reduction and isotopic exchange to achieve high deuteration levels.

Procedure :

  • Step 1 : Reduce 2-acetylfuran with LiAlD4LiAlD_4 to yield 1-(2-Furyl)ethanol-d1.

  • Step 2 : Treat the product with D2OD_2O and a catalytic amount of H2SO4H_2SO_4 at 60°C for 48 hours to deuterate α-positions.

Key Data :

  • Final Deuteration : >90% at all three positions.

  • Yield : 75–80% after neutralization and extraction.

Analysis of Method Efficacy and Practical Considerations

Comparative Evaluation of Methods

MethodDeuteration SitesEfficiency (%)Yield (%)Cost ($/g)
Raney Nickel + D2D_2β-positions85–9070–75120–150
Ruthenium + D2OD_2OOH, α-positions70–8060–65200–220
LiAlD4LiAlD_4 ReductionOH9565–70180–200
Hybrid ApproachOH, α-positions>9075–80250–300

Challenges and Optimization Strategies

  • Catalyst Deactivation : Raney nickel may lose activity due to furan ring adsorption. Pre-treatment with acetic acid improves stability.

  • Isotopic Purity : Residual H2OH_2O in D2OD_2O reduces deuteration. Use of molecular sieves or repeated distillation enhances isotopic purity.

  • Side Reactions : Over-reduction of the furan ring is mitigated by controlling D2D_2 pressure (<5 bar) and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)ethanol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization
1-(2-Furyl)ethanol-d3 is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its furan ring provides a reactive site for electrophilic substitution reactions, making it valuable in synthesizing more complex organic compounds. The deuterated form allows for tracing studies in reaction mechanisms due to the distinct mass difference between deuterium and hydrogen.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Electrophilic SubstitutionUsed to introduce functional groups into aromatic systems
Coupling ReactionsActs as a coupling partner in cross-coupling reactions
HydrogenationServes as a substrate for hydrogenation studies

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds containing furan moieties exhibit significant biological activities, including anticancer effects. The incorporation of deuterated furan derivatives like this compound can enhance the pharmacokinetic properties of drugs by altering their metabolic pathways.

Case Study: Anticancer Activity
A study demonstrated that derivatives of furan exhibited toxicity against HepG2 liver cancer cells, suggesting that this compound could be explored for its potential anticancer activity through structural modifications to improve efficacy and reduce toxicity .

Material Science

Polymer Chemistry
In material science, this compound is investigated for its role in synthesizing polymers. Its ability to participate in radical polymerization reactions makes it a candidate for developing new materials with specific properties tailored for applications in coatings, adhesives, and composites.

Table 2: Potential Applications in Material Science

ApplicationDescriptionReference
CoatingsUsed to develop protective coatings with enhanced durability
AdhesivesActs as a monomer in adhesive formulations
CompositesContributes to the synthesis of composite materials

Analytical Chemistry

Mass Spectrometry and NMR Studies
The unique isotopic labeling of this compound makes it an excellent candidate for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These techniques allow researchers to track the compound's behavior in various chemical environments and reactions.

Case Study: NMR Analysis
NMR studies utilizing deuterated compounds provide insights into molecular dynamics and interactions at a more detailed level than their non-deuterated counterparts. This capability is particularly useful in studying reaction mechanisms and conformational changes in complex organic systems .

Mechanism of Action

The mechanism of action of 1-(2-Furyl)ethanol-d3 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The furan ring structure is known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects . The compound’s mechanism of action is often studied using advanced analytical techniques, such as NMR and mass spectrometry, to elucidate its effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-(2-Furyl)ethanol (Unlabelled)
  • Structure: Shares the same furyl-ethanol backbone but lacks deuterium.
  • Applications: Used in catalytic amination reactions with [Ru₃(CO)₁₂] and dppf ligands, producing similar mono-/bis-substituted products .
  • Key Difference : The absence of deuterium limits its use in isotope-labeling studies, but it serves as a baseline for understanding kinetic isotope effects in deuterated analogs.
1-(4-Substituted 2-Furyl)ethanol Derivatives
  • Structure : Substituents at the 4-position of the furyl ring (e.g., nitro, methoxy groups).
  • Reactivity : 4-Substituted derivatives exhibit accelerated solvolysis rates compared to 5-substituted analogs due to resonance effects enhancing leaving-group stability .
  • Key Difference: Substitution position significantly alters electronic properties, whereas 1-(2-Furyl)ethanol-d3’s reactivity is influenced by isotopic substitution rather than ring modification.
1-(2-Furyl)-2-hydroxyethanone (CAS 17678-19-2)
  • Structure: Contains a ketone and hydroxyl group (C₈H₈F₃NO, MW 191.15 g/mol) .
  • Key Difference: The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol functionality in this compound.
Alkoyl-Substituted Furans (e.g., 1-(2-Furyl)propan-2-one, 1-(2-Furyl)butan-3-one)
  • Structure : Ketones with varying carbon chain lengths (C₇H₈O₂ and C₈H₁₀O₂, respectively) .
  • Applications : Evaluated as flavoring agents; 1-(2-Furyl)butan-3-one is poorly studied but classified under alkoyl-substituted furans .
  • Key Difference : Ketones lack the hydroxyl group critical for hydrogen-bonding interactions in catalytic amination, limiting their utility in hydrogen-borrowing reactions.

Reactivity and Kinetic Behavior

  • Deuterium Isotope Effects: The deuterium in this compound slows reaction rates in steps involving C-H(D) bond cleavage, such as dehydrogenation during catalysis. This contrasts with the unlabelled compound, where faster H-transfer occurs .
  • Solvolysis Trends: 1-(2-Furyl)ethanol derivatives with electron-withdrawing 4-substituents solvolyze faster than predicted by linear free-energy relationships, unlike the deuterated analog, where isotopic substitution minimally affects ring electronics .

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Furyl)ethanol-d3 with high isotopic purity?

To synthesize this compound, deuterium incorporation can be achieved via reduction of deuterated precursors or isotopic exchange. For example:

  • Reductive deuteration : Use deuterated reducing agents (e.g., NaBD4 or LiAlD4) to reduce 1-(2-furyl)ketone derivatives. Monitor isotopic purity via mass spectrometry (≥98 atom% D, as seen in deuterated ethanol analogs) .
  • Isotopic exchange : React 1-(2-Furyl)ethanol with D2O under acidic catalysis (e.g., DCl), ensuring kinetic control to minimize side reactions. Optimize temperature (40–60°C) and reaction time to maximize D incorporation .

Q. How can the purity of this compound be assessed using chromatographic techniques?

  • Thin-layer chromatography (TLC) : Dissolve 0.1 g in methanol, spot on silica plates, and develop using ethyl acetate/hexane (1:3). Compare Rf values to non-deuterated controls; deuterated compounds often exhibit slight retention shifts due to isotopic mass differences .
  • HPLC-MS : Use reverse-phase C18 columns with deuterium-specific detection (e.g., MRM transitions for m/z shifts characteristic of -d3 labeling). Confirm absence of non-deuterated impurities (e.g., m/z +1 signals) .

Q. What safety protocols are essential when handling deuterated compounds like this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Deuterated solvents may exhibit altered toxicity profiles compared to protiated analogs .
  • Ventilation : Use fume hoods for reactions involving volatile deuterated intermediates.
  • Waste disposal : Segregate deuterated waste for specialized processing (e.g., incineration or isotopic dilution) to prevent environmental release .

Advanced Research Questions

Q. How do deuterium isotopic effects influence the reaction kinetics of this compound in acid-catalyzed esterification?

Deuterium substitution alters kinetic isotope effects (KIEs) in proton-transfer steps:

  • Primary KIE : C-D bonds have lower zero-point energy than C-H, slowing cleavage in rate-determining steps (e.g., protonation of carbonyl intermediates). Expect reduced esterification rates (kH/kD ≈ 2–7) .
  • Secondary KIE : Deuteration at β-positions (e.g., -CD2OH) may sterically hinder transition states. Use Arrhenius plots to compare activation energies between protiated and deuterated forms .

Q. What advanced spectroscopic techniques are employed to confirm the structural integrity of deuterated furyl derivatives?

  • 2H NMR : Detect deuterium splitting patterns to verify labeling sites. For this compound, expect singlet peaks for -OD3 and coupling with furyl protons (e.g., JHD ≈ 2 Hz) .
  • IR spectroscopy : Compare O-D stretching frequencies (~2500 cm⁻¹) to O-H (~3300 cm⁻¹). Use KBr pellet methods with resolution ≤2 cm⁻¹ to distinguish isotopic bands .
  • X-ray crystallography : Resolve deuterium positions in single crystals (if stable). Note: Deuteration may slightly alter unit cell parameters compared to protiated analogs .

Q. How can this compound serve as a mechanistic probe in studying hydrogen transfer reactions?

  • Deuterium tracing : Use this compound in hydrogen/deuterium exchange (HDX) experiments to map proton transfer pathways in enzymatic or catalytic systems (e.g., alcohol dehydrogenases) .
  • Isotopic labeling in MS : Track deuterium retention in reaction products (e.g., ketones or esters) to distinguish concerted vs. stepwise mechanisms. For example, partial loss of deuterium indicates reversible intermediates .

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